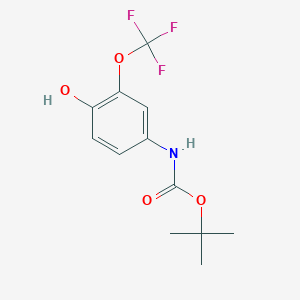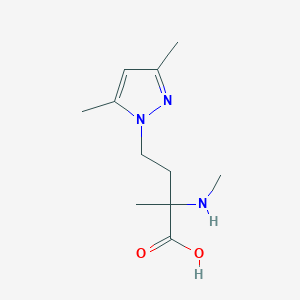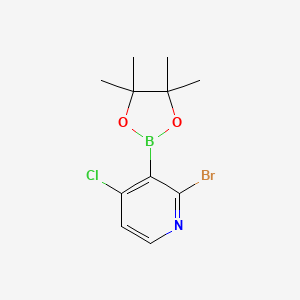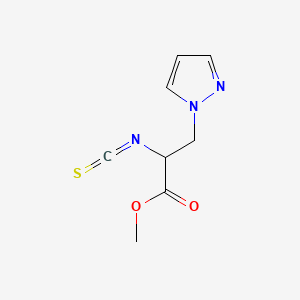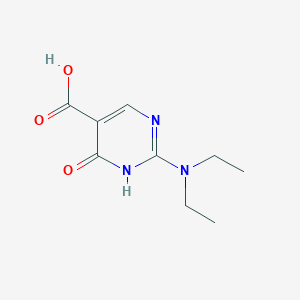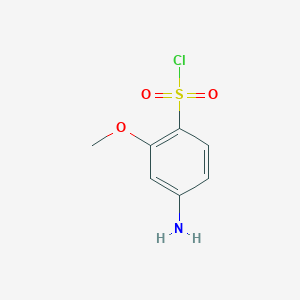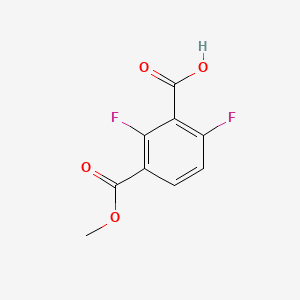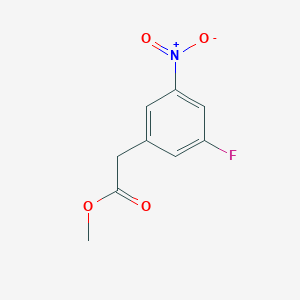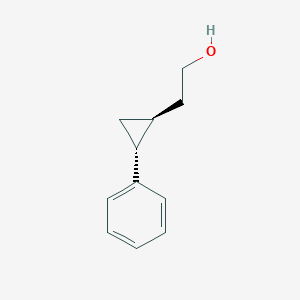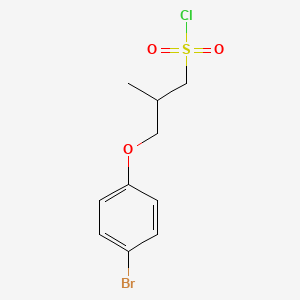
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a bromophenoxy group attached to a sulfonyl chloride moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and sulfonyl chloride functional groups makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with 2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The bromine atom in the compound can participate in oxidation and reduction reactions. For instance, it can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromophenoxy group can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, especially those targeting enzymes and receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: The compound is used in the modification of biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. The bromine atom can participate in radical reactions, where it abstracts hydrogen atoms or forms new carbon-carbon bonds through coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylsulfonyl Chloride: Similar in structure but lacks the 2-methylpropane group.
2-Methylpropane-1-sulfonyl Chloride: Lacks the bromophenoxy group.
4-Bromophenoxyacetic Acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of its bromophenoxy and sulfonyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C10H12BrClO3S |
|---|---|
Molekulargewicht |
327.62 g/mol |
IUPAC-Name |
3-(4-bromophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO3S/c1-8(7-16(12,13)14)6-15-10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
CHCKQSYBPQHGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)Br)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
